Cas no 2228720-03-2 (tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate)
tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate
- 2228720-03-2
- tert-butyl N-[3-(aminooxy)butan-2-yl]-N-methylcarbamate
- EN300-1902623
-
- Inchi: 1S/C10H22N2O3/c1-7(8(2)15-11)12(6)9(13)14-10(3,4)5/h7-8H,11H2,1-6H3
- InChI Key: PIPRTZPHWGKOON-UHFFFAOYSA-N
- SMILES: O(C(N(C)C(C)C(C)ON)=O)C(C)(C)C
Computed Properties
- Exact Mass: 218.16304257g/mol
- Monoisotopic Mass: 218.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 64.8Ų
tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1902623-0.05g |
tert-butyl N-[3-(aminooxy)butan-2-yl]-N-methylcarbamate |
2228720-03-2 | 0.05g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1902623-0.1g |
tert-butyl N-[3-(aminooxy)butan-2-yl]-N-methylcarbamate |
2228720-03-2 | 0.1g |
$1119.0 | 2023-09-18 | ||
| Enamine | EN300-1902623-0.25g |
tert-butyl N-[3-(aminooxy)butan-2-yl]-N-methylcarbamate |
2228720-03-2 | 0.25g |
$1170.0 | 2023-09-18 | ||
| Enamine | EN300-1902623-0.5g |
tert-butyl N-[3-(aminooxy)butan-2-yl]-N-methylcarbamate |
2228720-03-2 | 0.5g |
$1221.0 | 2023-09-18 | ||
| Enamine | EN300-1902623-1.0g |
tert-butyl N-[3-(aminooxy)butan-2-yl]-N-methylcarbamate |
2228720-03-2 | 1g |
$1272.0 | 2023-05-23 | ||
| Enamine | EN300-1902623-2.5g |
tert-butyl N-[3-(aminooxy)butan-2-yl]-N-methylcarbamate |
2228720-03-2 | 2.5g |
$2492.0 | 2023-09-18 | ||
| Enamine | EN300-1902623-5.0g |
tert-butyl N-[3-(aminooxy)butan-2-yl]-N-methylcarbamate |
2228720-03-2 | 5g |
$3687.0 | 2023-05-23 | ||
| Enamine | EN300-1902623-10.0g |
tert-butyl N-[3-(aminooxy)butan-2-yl]-N-methylcarbamate |
2228720-03-2 | 10g |
$5467.0 | 2023-05-23 | ||
| Enamine | EN300-1902623-1g |
tert-butyl N-[3-(aminooxy)butan-2-yl]-N-methylcarbamate |
2228720-03-2 | 1g |
$1272.0 | 2023-09-18 | ||
| Enamine | EN300-1902623-5g |
tert-butyl N-[3-(aminooxy)butan-2-yl]-N-methylcarbamate |
2228720-03-2 | 5g |
$3687.0 | 2023-09-18 |
tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate
Research Brief on tert-Butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate (CAS: 2228720-03-2) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate (CAS: 2228720-03-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development. Recent studies highlight its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and targeted drug delivery systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate via a novel catalytic pathway, achieving a yield of 85% with high purity. The study emphasized the compound's stability under physiological conditions, making it a promising candidate for further pharmaceutical applications. Additionally, its aminooxy functional group has been exploited in bioconjugation strategies, enabling the development of antibody-drug conjugates (ADCs) with enhanced targeting capabilities.
In the context of drug discovery, this compound has shown potential as a building block for small-molecule inhibitors targeting serine proteases. A recent preprint on bioRxiv detailed its incorporation into a series of covalent inhibitors for SARS-CoV-2 main protease (Mpro), exhibiting nanomolar inhibitory activity. The researchers attributed this efficacy to the compound's ability to form stable oxime linkages with active-site residues, a mechanism supported by X-ray crystallography data.
From a safety and pharmacokinetic perspective, preliminary in vitro ADMET studies conducted in 2024 revealed favorable properties of derivatives based on this scaffold, including moderate plasma protein binding (65-75%) and acceptable metabolic stability in human liver microsomes. These findings position tert-butyl N-3-(aminooxy)butan-2-yl-N-methylcarbamate as a valuable pharmacophore for further optimization in lead compound development programs.
Looking forward, several pharmaceutical companies have included this compound in their pipeline for next-generation therapeutics, particularly in oncology and antiviral applications. Its unique chemical handle (aminooxy group) provides distinct advantages in prodrug design and targeted release strategies. However, challenges remain in scaling up synthesis and further characterizing its in vivo behavior, which will be critical areas for future research.
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